Dihydropunctatin Exhibits Mid-Range Cytotoxicity Against HT-29 Colon Cancer Cells, Distinct from More Potent Methylated Analogs
In a panel of 16 homoisoflavonoids tested against HT-29 colon cancer cells under identical conditions, the parent dihydropunctatin scaffold (compound 2 in the Bellevalia eigii series) displayed moderate cytotoxicity, with an IC50 value of 17.3 μM. This is in stark contrast to the most potent compound in the same series, 7,4'-di-O-methyl-3'-hydroxy-3,9-dihydropunctatin (compound 9), which achieved an IC50 of 1.1 μM—a >15-fold difference [1]. The unsubstituted dihydropunctatin was also significantly less potent than 7-O-methyl-3'-hydroxy-3,9-dihydropunctatin (compound 3, IC50 2.9 μM) and 6-hydroxy-7-O-methyl-3,9-dihydropunctatin (compound 6, IC50 7.5 μM) [1].
| Evidence Dimension | Cytotoxicity against HT-29 colon cancer cell line (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.3 μM (Dihydropunctatin, compound 2 in series) |
| Comparator Or Baseline | Compound 9 (7,4'-di-O-methyl-3'-hydroxy-3,9-dihydropunctatin): IC50 = 1.1 μM; Compound 3: IC50 = 2.9 μM; Compound 6: IC50 = 7.5 μM |
| Quantified Difference | 15.7-fold less potent than compound 9; 5.9-fold less potent than compound 3; 2.3-fold less potent than compound 6 |
| Conditions | HT-29 human colon adenocarcinoma cell line; sulforhodamine B (SRB) assay; 48 h exposure; all compounds tested in parallel from the same extract |
Why This Matters
For researchers selecting a homoisoflavonoid with moderate rather than high cytotoxicity—useful for dissecting structure-activity relationships or as a less toxic control in combination studies—dihydropunctatin offers a well-characterized mid-range potency benchmark that is distinct from the highly potent methylated derivatives.
- [1] Alali F, El-Elimat T, Li C, et al. Cytotoxic Homoisoflavones from the Bulbs of Bellevalia eigii. J Nat Prod. 2015 Jul 24;78(7):1708-15. View Source
